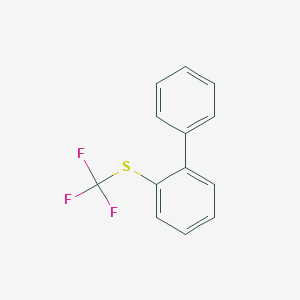

2-(Trifluoromethylthio)biphenyl

概要

説明

“2-(Trifluoromethylthio)biphenyl” is a compound that is useful as a key intermediate for producing a trifluoromethylating agent . It is produced in high yield at a low cost without using a material disrupting the ozonosphere by allowing a fluorinating agent to react with a specific biphenyl compound .

Synthesis Analysis

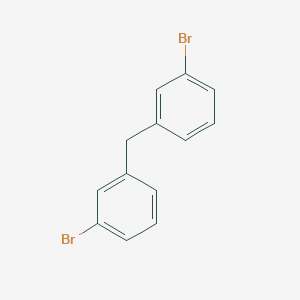

The synthesis of “2-(Trifluoromethylthio)biphenyl” involves the reaction of a fluorinating agent such as triethylamine-tri hydrogen fluoride salt with 1 mol 2-(trichloromethylthio) biphenyl at a reaction temperature of room temperature to 250 degrees Celsius . The compound of formula I is obtained by allowing a chlorinating agent such as chlorine gas to react with 2-(methylthio)biphenyl under a radical-generating condition by light radiation, etc., at a reaction temperature of (-10) to 150 degrees Celsius .科学的研究の応用

1. Synthesis of Thiasulfonium Salts

The activation and facile dealkylation of monooxides of 2,2′-bis(alkylthio)biphenyl with triflic anhydride, resulting in the formation of thiasulfonium salts, is a significant application. This process involves the formation of dithiadications (Shima et al., 1996).

2. Development of Trifluoromethylating Agents

Another application is in the synthesis of S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts and their derivatives. These salts are synthesized through various methods including direct fluorination and serve as highly reactive trifluoromethylating agents (Umemoto & Ishihara, 1993).

3. Formation of Self-assembled Monolayers

Biphenyl-derived dithiol compounds with terminal acetyl-protected sulfur groups are used for investigating the correlation between intramolecular conformation and physical properties like molecular assembly and electronic transport. These compounds form self-assembled monolayers (SAMs) on substrates like Au(111) and Ag(111) (Shaporenko et al., 2006).

4. Catalysis in Hiyama Coupling Reactions

In microwave-assisted Hiyama coupling reactions, a dimeric ortho‐palladated complex of tribenzylamine is used as a catalyst for the synthesis of substituted biphenyls, demonstrating efficiency and stability under various conditions (Hajipour & Rafiee, 2012).

5. Synthesis of Alpha‐trifluoromethylthio Carbonyl Compounds

The synthesis of alpha‐trifluoromethylthio carbonyl compounds, with applications in pharmaceutical, agrochemical, and material chemistry, is another key area. These compounds modulate lipophilicity, bioavailability, and metabolic stability in new molecules (Rossi et al., 2018).

6. Optoelectronic Application in Electrochromic Polymer

The synthesis of a novel polymer for synchronous electrochromic and electrofluorochromic switching, where biphenyl is introduced into the thiophene backbone, stands out for its application in optoelectronic fields. This polymer demonstrates a significant change in transmittance and fast response time under external potential (Liu et al., 2017).

7. Biphenyl Dioxygenases in Directed Evolution

Research on biphenyl dioxygenases, which play a role in the production of polychlorinated biphenyls (PCBs), is significant for understanding their functional versatility and potential in directed evolution (Furukawa, Suenaga & Goto, 2004).

8. Synthesis and Pharmacological Applications

Biphenyls and their derivatives are important in the synthesis of compounds with pharmacological activity. They serve as intermediates in chemical synthesis and have emerged as significant in therapeutic applications (Jain, Gide & Kankate, 2017).

9. Influence of Substituents on Atropisomeric Biphenyls

Studies on the influence of various substituents on the rotational energy barrier of atropisomeric biphenyls contribute to understanding their thermal behavior and stability (Wolf, König & Roussel, 1995).

10. Reactivity in Aqueous Organic Chemistry

In aqueous organic chemistry, the reactivity of biaryls like biphenyl is studied for understanding bond cleavage and heteroatom removal under specific conditions. This research is relevant for processing fossil fuel resources (Siskin, Ferrughelli, Katritzky & Rábai, 1995).

特性

IUPAC Name |

1-phenyl-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDCYYVXWFVCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448497 | |

| Record name | 2-(trifluoromethylthio)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethylthio)biphenyl | |

CAS RN |

129922-51-6 | |

| Record name | 2-(trifluoromethylthio)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

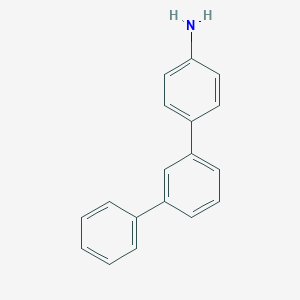

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)